3-[(4-benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole
Description
Properties
IUPAC Name |
3-[(4-benzylpiperidin-1-yl)-pyridin-2-ylmethyl]-2-methyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3/c1-20-26(23-11-5-6-12-24(23)29-20)27(25-13-7-8-16-28-25)30-17-14-22(15-18-30)19-21-9-3-2-4-10-21/h2-13,16,22,27,29H,14-15,17-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVREOZLHDCNFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)N4CCC(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole typically involves multi-step organic reactionsThe Fischer indole synthesis is often employed to construct the indole ring . This involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
The piperidine ring can be introduced through a nucleophilic substitution reaction, where a benzyl group is attached to the nitrogen atom of piperidine . The pyridine moiety is then incorporated through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as chromatography and crystallization would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Neuropathic Pain Treatment
Recent studies have highlighted the potential of this compound in the treatment of neuropathic pain. For instance, it has been shown to exhibit significant antiallodynic effects in animal models of neuropathic pain, suggesting its utility as a therapeutic agent for conditions characterized by chronic pain . The mechanism involves antagonism at sigma receptors, which play a role in pain modulation.
Mechanistic Insights
The pharmacological effects of 3-[(4-benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole can be attributed to its interaction with multiple biological targets:
- Sigma Receptor Modulation : The compound's affinity for sigma receptors suggests it may influence neurotransmitter release and modulate pain pathways.
- Kinase Inhibition : Some studies indicate potential activity against specific kinases involved in cancer cell signaling pathways, although further research is needed to confirm these effects .
Case Study 1: Neuropathic Pain Model
In a controlled study using capsaicin-induced mechanical allodynia models, administration of the compound resulted in a notable increase in mechanical threshold, indicating effective pain relief comparable to standard treatments . This positions the compound as a candidate for further development in neuropathic pain therapies.
Case Study 2: Cancer Cell Line Studies
A study evaluating the cytotoxic effects of structurally related compounds showed that modifications similar to those found in 3-[(4-benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole led to significant reductions in cell viability in various cancer cell lines. These findings support the hypothesis that similar compounds may exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
Mechanism of Action
The mechanism of action of 3-[(4-benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole involves its interaction with various molecular targets. The indole ring is known to interact with multiple receptors, including serotonin and dopamine receptors, which are involved in neurological processes . The piperidine moiety acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine . The pyridine ring enhances the compound’s binding affinity to these receptors, contributing to its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine.
Indole-3-acetic acid: A plant hormone with various biological activities.
Pyridine derivatives: Known for their antimicrobial and antiviral properties.
Uniqueness
3-[(4-Benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole is unique due to its combination of indole, piperidine, and pyridine moieties, which confer a broad spectrum of biological activities. This structural complexity allows it to interact with multiple molecular targets, making it a versatile compound for scientific research.
Biological Activity
The compound 3-[(4-benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole (CAS Number: 939244-40-3) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 480.6 g/mol. The structure features a benzylpiperidine moiety attached to a pyridine group, which is linked to an indole system. This unique combination of functional groups may contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 480.6 g/mol |
| CAS Number | 939244-40-3 |
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of benzylpiperidine have shown promising results in inhibiting the growth of breast cancer (MDA-MB-231 and MCF-7) and ovarian cancer (COV318 and OVCAR-3) cells with IC50 values ranging from 19.9 to 75.3 µM . The presence of the piperidine ring is crucial for enhancing cytotoxicity and selectivity towards cancer cells over normal cells.
The mechanism through which this compound exerts its effects may involve inhibition of specific enzymes or receptors implicated in tumor proliferation and survival. For example, the benzylpiperidine fragment has been identified as a privileged structure for developing inhibitors targeting the monoacylglycerol lipase (MAGL), which plays a role in cancer cell survival . Molecular docking studies suggest that the compound interacts favorably with the active site of MAGL, establishing both lipophilic and polar interactions.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the benzylpiperidine moiety can significantly impact biological activity. For example, substituents on the piperidine ring can enhance binding affinity and selectivity for target receptors . Compounds with hydroxyl or fluorinated groups have demonstrated improved inhibitory effects, suggesting that fine-tuning these substituents can lead to more potent derivatives.
Case Studies
- In Vitro Studies : A study conducted on various derivatives showed that compounds similar to 3-[(4-benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole exhibited selective inhibition against cancer cell lines while sparing non-cancerous cells .
- In Vivo Studies : Animal models treated with related compounds displayed reduced tumor growth rates and improved survival outcomes, indicating potential therapeutic benefits .
Q & A
Q. What are the established synthetic routes for 3-[(4-benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the indole core and subsequent coupling with pyridine and benzylpiperidine moieties. Key steps include:
- Catalytic cross-coupling : Palladium or copper catalysts (e.g., Pd(OAc)₂ or CuI) in solvents like DMF or toluene under inert atmospheres (N₂/Ar) .
- Temperature control : Reactions often proceed at 80–110°C to balance reactivity and stability of intermediates .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is used for isolation .
Critical parameters include stoichiometric ratios of reactants, catalyst loading (1–5 mol%), and avoidance of moisture to prevent side reactions .
Q. How is the structural integrity of this compound validated post-synthesis?
Methodological Answer: Structural confirmation relies on:
- Spectroscopic techniques :
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity using C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the benzylpiperidine moiety in biological activity?
Methodological Answer:
- Derivatization strategy : Synthesize analogs with modifications to the benzylpiperidine group (e.g., fluorination, substitution at the 4-position) .
- Biological assays : Test analogs against target receptors (e.g., GPCRs or kinases) using:
- Computational modeling : Dock analogs into receptor binding pockets (e.g., using AutoDock Vina) to correlate steric/electronic effects with activity .
Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
- Standardize assay conditions : Ensure uniform cell lines (e.g., HEK293 for receptor studies), incubation times, and buffer compositions .
- Control for off-target effects : Use knockout models or siRNA silencing to confirm target specificity .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers caused by assay variability .
Q. What strategies optimize the compound’s pharmacokinetic (ADME) properties for in vivo studies?
Methodological Answer:
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or amine) to reduce logP and enhance solubility .
- Metabolic stability : Conduct liver microsome assays (human/rodent) to identify metabolic hotspots; blocking with deuterium or fluorine can improve half-life .
- Bioavailability testing : Use Caco-2 cell monolayers to predict intestinal absorption and plasma protein binding assays .
Q. How can synthetic challenges (e.g., low yields in coupling steps) be mitigated?
Methodological Answer:
- Catalyst screening : Test alternative catalysts (e.g., PdCl₂(PPh₃)₂ vs. Buchwald-Hartwig catalysts) .
- Microwave-assisted synthesis : Reduce reaction times (30–60 min vs. 24 h) and improve yields by 15–20% .
- Protecting groups : Temporarily protect reactive sites (e.g., indole NH with Boc) to prevent side reactions during coupling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
